molecular formula C18H26N2O7 B610245 Propargyl-PEG4-Maleimide CAS No. 1609651-90-2

Propargyl-PEG4-Maleimide

Cat. No.: B610245
CAS No.: 1609651-90-2
M. Wt: 382.41
InChI Key: GHEBECZRHJXPTL-UHFFFAOYSA-N
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Description

Propargyl-PEG4-Maleimide is a compound that combines a propargyl group and a maleimide group with a polyethylene glycol (PEG) spacer. The propargyl group is known for its high reactivity, particularly in click chemistry reactions, while the maleimide group is reactive towards thiol groups, forming stable covalent bonds. The PEG spacer enhances the compound’s solubility and biocompatibility, making it a valuable tool in various scientific and industrial applications .

Mechanism of Action

Target of Action

Propargyl-PEG4-Maleimide, also known as Alkyne-PEG4-maleimide, primarily targets biomolecules containing a thiol group . The maleimide group in the compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Mode of Action

The compound contains a propargyl group and a maleimide group . The maleimide group reacts with a thiol group to form a covalent bond . This reaction is highly efficient and selective . The terminal alkyne in the compound can react with azides via copper-catalyzed Click Chemistry .

Biochemical Pathways

The compound’s action primarily involves the modification of biomolecules, such as proteins and peptides, through the formation of covalent bonds with thiol groups . This modification can affect various biochemical pathways depending on the specific biomolecule being targeted.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its polyethylene glycol (PEG) component . PEG is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . It can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . This increases the bioavailability of the compound and its targets.

Result of Action

The result of the compound’s action is the precise and efficient modification of biomolecules . This can optimize and regulate biological functions . For example, it can be used in protein modification, antibody conjugation, and gene therapy .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This allows the compound to freely shuttle through the water . The PEG spacer also reduces aggregation of modified proteins stored in solution by adding hydrophilic characteristics . This enhances the compound’s stability in the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG4-Maleimide typically involves the following steps:

    Preparation of PEG4: Polyethylene glycol with four ethylene glycol units is synthesized or purchased.

    Attachment of Propargyl Group: The propargyl group is introduced to one end of the PEG4 chain through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.

    Introduction of Maleimide Group: The maleimide group is attached to the other end of the PEG4 chain using maleic anhydride or a similar reagent under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Click Chemistry: The propargyl group undergoes click chemistry reactions with azides, forming stable triazole linkages.

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.

    Thiol-Maleimide Reaction: Mild conditions, often at room temperature, are sufficient for the maleimide-thiol reaction.

Major Products:

Scientific Research Applications

Propargyl-PEG4-Maleimide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry and thiol-maleimide reactions.

    Biology: Facilitates the modification of biomolecules such as proteins and peptides, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology applications .

Comparison with Similar Compounds

    Propargyl-PEG4-NHS Ester: Contains a propargyl group and an N-hydroxysuccinimide ester group, used for amine conjugation.

    Propargyl-PEG4-Azide: Contains a propargyl group and an azide group, used in click chemistry.

    Propargyl-PEG4-Sulfone: Contains a propargyl group and a sulfone group, used for sulfonation reactions.

Uniqueness: Propargyl-PEG4-Maleimide is unique due to its dual functionality, allowing it to participate in both click chemistry and thiol-maleimide reactions. This versatility makes it a valuable tool for bioconjugation and the synthesis of complex molecules .

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O7/c1-2-8-24-10-12-26-14-15-27-13-11-25-9-6-19-16(21)5-7-20-17(22)3-4-18(20)23/h1,3-4H,5-15H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEBECZRHJXPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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